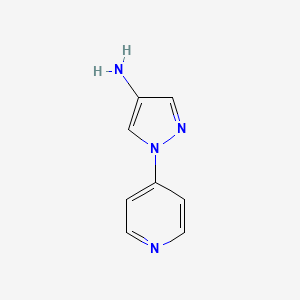

1-(pyridin-4-yl)-1H-pyrazol-4-amine

説明

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .

Synthesis Analysis

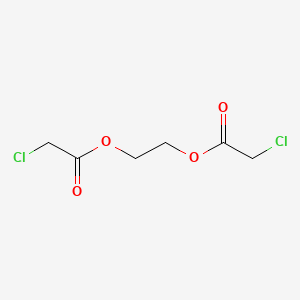

The synthesis of similar compounds has been reported in the literature. For instance, the treatment of 4-hydroxy-2,6-dibromopyridine with four equivalents of deprotonated pyrazole in hot diglyme affords 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) in low yield . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .

Molecular Structure Analysis

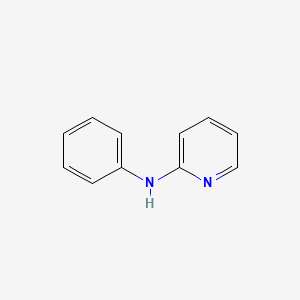

Molecular simulation methods have been used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives, 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2) within a layered structure of zirconium 4-sulfophenylphosphonate .

Chemical Reactions Analysis

The reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex was studied . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1-(pyridin-4-yl)ethan-1-one” has a molecular weight of 189.17 . Another compound, “1-(4-Pyridyl)ethylamine”, has a molecular formula of CHN and an average mass of 122.168 Da .

科学的研究の応用

Biomedical Applications: Antitumor Agents

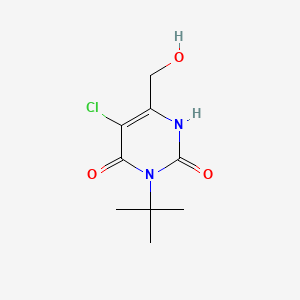

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” serves as a scaffold for antitumor agents, representing a significant portion of its biomedical applications. The compound’s structure allows for various substitutions that can enhance its activity against cancer cells. Specifically, substituents at positions R3 and R5 have been the focus of numerous studies, leading to the development of 8112 molecules that show promise in cancer treatment .

Synthesis of Heterocyclic Compounds

This compound is integral in synthesizing 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with over 300,000 described structures. These structures are of interest due to their similarity to purine bases like adenine and guanine, which are crucial in genetic material .

Pharmaceutical Intermediates

The related compound, 1-(4-Pyridyl)ethylamine, highlights the role of pyridine derivatives as pharmaceutical intermediates. These intermediates are essential for developing new drugs and optimizing existing therapeutic agents .

Biological Activity Profiling

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” and its derivatives have been used to profile biological activity against various disease targets. This includes screening for antibacterial and antifungal properties, which are critical in the fight against resistant strains of pathogens.

Chemical Synthesis Methodology

The compound is used in chemical synthesis methods that produce complex molecules from simpler ones. Its versatility in reactions allows for the creation of a wide range of substances with potential applications in different scientific fields .

Material Science

In material science, pyridine derivatives are used to create novel materials with unique properties. These materials can have applications in electronics, coatings, and as catalysts in chemical reactions .

Analytical Chemistry

Pyridine derivatives, including “1-(pyridin-4-yl)-1H-pyrazol-4-amine,” are often used as reagents or standards in analytical chemistry. They help in the quantification and identification of substances within a mixture .

Environmental Science

Research into the environmental impact of pyridine derivatives is crucial. “1-(pyridin-4-yl)-1H-pyrazol-4-amine” can be studied for its biodegradability, toxicity, and potential as an environmental contaminant or a tool for bioremediation .

Safety And Hazards

将来の方向性

The synthesis and biomedical applications of similar compounds have been explored in recent years. For instance, pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms, have been synthesized and used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

特性

IUPAC Name |

1-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJNONLBGNMHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182672 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

CAS RN |

28466-04-8 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)